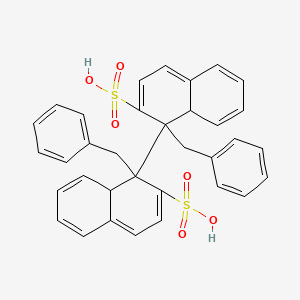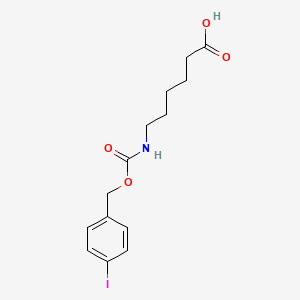
Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- is a chemical compound with the molecular formula C14H18INO4. It is a derivative of hexanoic acid, characterized by the presence of an iodophenyl group and a methoxycarbonylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with hexanoic acid.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced through a reaction with iodobenzene in the presence of a suitable catalyst.
Formation of the Methoxycarbonylamino Group: The methoxycarbonylamino group is formed by reacting the intermediate product with methoxycarbonyl chloride and an amine.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- involves its interaction with specific molecular targets. The iodophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxycarbonylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- can be compared with other similar compounds, such as:
Hexanoic acid, 6-((((4-bromophenyl)methoxy)carbonyl)amino)-: This compound has a bromophenyl group instead of an iodophenyl group, which may result in different reactivity and biological activity.
Hexanoic acid, 6-((((4-chlorophenyl)methoxy)carbonyl)amino)-: The presence of a chlorophenyl group can also influence the compound’s properties and applications.
The uniqueness of Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- lies in its iodophenyl group, which imparts distinct chemical and biological properties compared to its brominated and chlorinated analogs.
Propriétés
Numéro CAS |
67987-37-5 |
|---|---|
Formule moléculaire |
C14H18INO4 |
Poids moléculaire |
391.20 g/mol |
Nom IUPAC |
6-[(4-iodophenyl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C14H18INO4/c15-12-7-5-11(6-8-12)10-20-14(19)16-9-3-1-2-4-13(17)18/h5-8H,1-4,9-10H2,(H,16,19)(H,17,18) |
Clé InChI |
DPQSTRALDMSWEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC(=O)NCCCCCC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




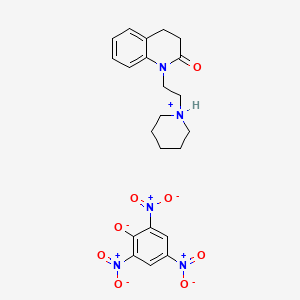
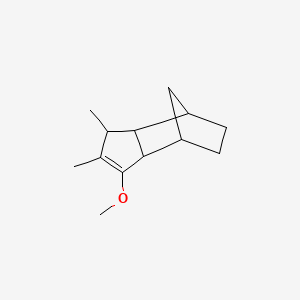
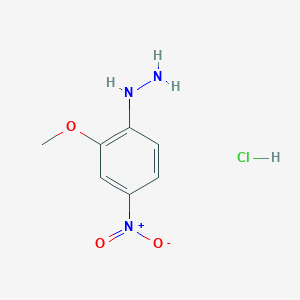
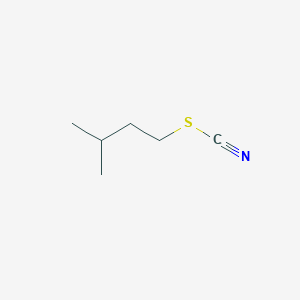
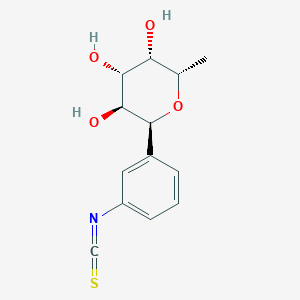
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)



